molecular formula C24H21NO4 B2888732 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid CAS No. 1379832-75-3

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid

Cat. No.: B2888732
CAS No.: 1379832-75-3
M. Wt: 387.435
InChI Key: GGSOFZYQSWSVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 4-methylphenyl group and an acetic acid moiety. The Fmoc group (C₁₅H₁₃O₂) is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine) . The 4-methylphenyl substituent enhances hydrophobicity, which can influence solubility and peptide-resin interactions during SPPS.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-10-12-16(13-11-15)22(23(26)27)25-24(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOFZYQSWSVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379832-75-3
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 4-methylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodi

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound that has garnered attention in medicinal chemistry and peptide synthesis due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4, with a molecular weight of approximately 375.45 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group during peptide synthesis, allowing for selective reactions while maintaining the integrity of the amino functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Fmoc group is known to enhance the stability and reactivity of the amino acid during synthesis. Additionally, the presence of the 4-methylphenyl moiety may influence the compound's interactions with enzymes and receptors, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in infection control.

Case Studies

  • Peptide Synthesis : The Fmoc group allows for efficient peptide synthesis through solid-phase techniques. In a study involving various Fmoc-protected amino acids, it was shown that the incorporation of this compound improved yield and purity in peptide constructs.
  • Antimicrobial Testing : A related study evaluated the antimicrobial properties of Fmoc derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential therapeutic applications.
  • Enzyme Inhibition Studies : Research on similar Fmoc derivatives has demonstrated their ability to inhibit specific enzymes involved in cancer metabolism, highlighting their potential role in drug development for cancer therapies.

Comparison with Similar Compounds

Research Findings and Data

Stability Studies

  • Fmoc deprotection rates for para-substituted phenylacetic acids follow the order: 4-methoxy > 4-methyl > 4-hydroxy due to electron-donating effects facilitating base cleavage .

Q & A

Q. What are the standard synthetic routes for 2-{[(Fmoc)amino]-2-(4-methylphenyl)acetic acid, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound is synthesized via Fmoc protection of the amino group. A typical protocol involves reacting the parent amino acid with Fmoc chloride in dimethylformamide (DMF) under basic conditions (e.g., sodium carbonate) at room temperature . Key parameters include:
  • Solvent : DMF or dichloromethane (DCM) for solubility.
  • Base : Sodium carbonate or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproduct.
  • Temperature : Room temperature (20–25°C) to prevent side reactions.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 403.43 for C₂₄H₂₁NO₅) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (amide II) confirm Fmoc and amide groups .

Q. What is the role of the Fmoc group in peptide synthesis, and how is it removed?

  • Methodological Answer : The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS). Deprotection is achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination without affecting acid-sensitive linkers (e.g., Wang resin) . Critical steps:
  • Deprotection Time : 10–30 minutes to ensure complete removal.
  • Neutralization : Post-deprotection washes with DMF/DCM prevent residual piperidine from interfering with coupling .

Advanced Research Questions

Q. How can coupling efficiency be optimized during SPPS when using this compound?

  • Methodological Answer :
  • Coupling Reagents : Use HATU/DIPEA or PyBOP for sterically hindered residues.
  • Solvent Optimization : Anhydrous DMF or DCM minimizes side reactions.
  • Double Coupling : Repeat coupling steps for residues prone to incomplete reactions (e.g., bulky or hydrophobic amino acids).
  • Real-Time Monitoring : Kaiser test or FT-IR monitors free amine groups post-coupling .

Q. How does the compound’s stability vary under acidic or oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : The Fmoc group is stable in mild acids (e.g., TFA for resin cleavage) but degrades in strong acids (e.g., HCl gas).
  • Oxidative Conditions : Susceptible to oxidation by H₂O₂ or KMnO₄, forming quinone byproducts. Add antioxidants (e.g., 0.1% w/v BHT) during storage .
  • Storage : Store at –20°C under argon to prevent moisture/oxygen degradation .

Q. What strategies mitigate racemization during peptide chain elongation with this compound?

  • Methodological Answer :
  • Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed racemization.
  • Minimize Basic Conditions : Use milder bases (e.g., DIPEA instead of DBU).
  • Coupling Additives : Add HOBt or OxymaPure to suppress epimerization .

Q. How can researchers analyze and address byproduct formation during Fmoc deprotection?

  • Methodological Answer :
  • Common Byproducts : Dibenzfulvene (DBF) adducts form if piperidine is insufficiently removed.
  • Mitigation : Post-deprotection washes with DMF (5×) and DCM (3×) eliminate residual DBF.
  • Detection : LC-MS identifies DBF-peptide adducts (m/z + 174.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.